molecular formula C14H19NO5S B3009420 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid CAS No. 326907-67-9

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

Cat. No.: B3009420
CAS No.: 326907-67-9
M. Wt: 313.37
InChI Key: SKOOSLKSZKOIFG-UHFFFAOYSA-N
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Description

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid is an organic compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol . This compound features a benzoic acid core substituted with an azepane-1-sulfonyl group and a methoxy group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid typically involves the sulfonylation of 2-methoxybenzoic acid with azepane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzymatic activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid is unique due to its combination of a sulfonyl group and a methoxy group on a benzoic acid core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-13-7-6-11(10-12(13)14(16)17)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOOSLKSZKOIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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